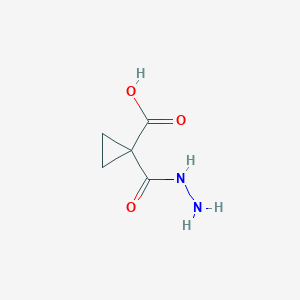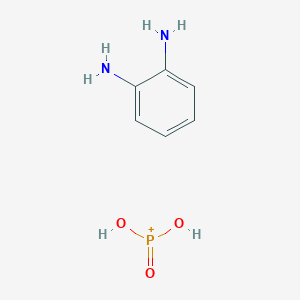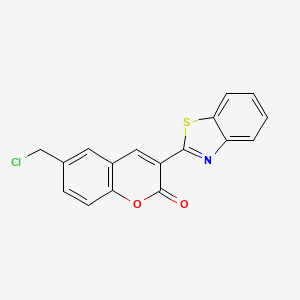![molecular formula C12H16O2 B14250647 Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- CAS No. 223399-26-6](/img/structure/B14250647.png)
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[45]decane-6,10-dione, 2-methyl-3-methylene- is a spirocyclic compound characterized by a unique structure where two rings are connected through a single carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- typically involves the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with specific reagents under controlled conditions. For instance, one method involves reacting 6,10-dioxaspiro[4.5]decane-7,9-dione with 1,1-dimethoxy-n,n-dimethyl-methanamin in ethanol to form an intermediate compound. This intermediate can then be further reacted with 2-methylbenzenamine or 3-methylbenzenamine to yield the desired spirocyclic compound .
Industrial Production Methods
While specific industrial production methods for Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the methylene group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- has several applications in scientific research:
Medicinal Chemistry: It serves as a template for designing prolyl hydroxylase domain inhibitors, which are potential treatments for anemia and ischemia-related diseases.
Materials Science: The unique spirocyclic structure makes it a candidate for developing new materials with specific optical or electronic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
作用機序
The mechanism of action of Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- involves its interaction with specific molecular targets. For instance, as a prolyl hydroxylase domain inhibitor, it binds to the active site of the enzyme, competing with the natural substrate and inhibiting its activity. This inhibition can mimic the physiological hypoxic response, leading to the upregulation of erythropoietin and other hypoxia-inducible factors .
類似化合物との比較
Similar Compounds
Spiro[4.5]decane: A simpler spirocyclic compound without the additional functional groups.
6,10-Dioxaspiro[4.5]decane-7,9-dione: A precursor in the synthesis of the target compound.
2,6,6-Trimethyl-10-methylene-1-oxa-spiro[4.5]decane: Another spirocyclic compound with different substituents.
Uniqueness
Spiro[4.5]decane-6,10-dione, 2-methyl-3-methylene- is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to inhibit prolyl hydroxylase domains sets it apart from other spirocyclic compounds, making it a valuable template in medicinal chemistry .
特性
CAS番号 |
223399-26-6 |
|---|---|
分子式 |
C12H16O2 |
分子量 |
192.25 g/mol |
IUPAC名 |
2-methyl-3-methylidenespiro[4.5]decane-6,10-dione |
InChI |
InChI=1S/C12H16O2/c1-8-6-12(7-9(8)2)10(13)4-3-5-11(12)14/h9H,1,3-7H2,2H3 |
InChIキー |
IGGREKYBUYISKD-UHFFFAOYSA-N |
正規SMILES |
CC1CC2(CC1=C)C(=O)CCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


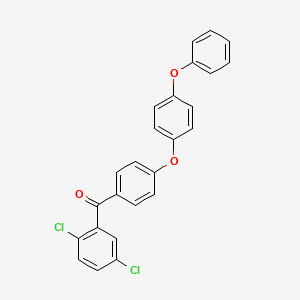
![2-Butanone, 3-(acetyloxy)-1-[(4-methylphenyl)sulfonyl]-4-phenyl-, (3S)-](/img/structure/B14250567.png)
![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
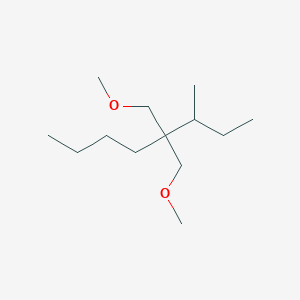
![3,3'-Diethoxy-5,5'-bis[(4-hydroxyphenyl)methyl][1,1'-biphenyl]-2,2'-diol](/img/structure/B14250601.png)
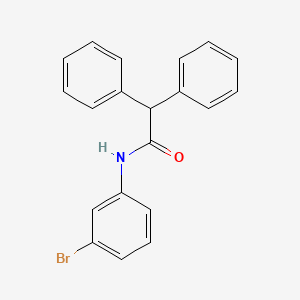
![Naphtho[2,1-b]furan-2-acetic acid, 1-methyl-](/img/structure/B14250609.png)
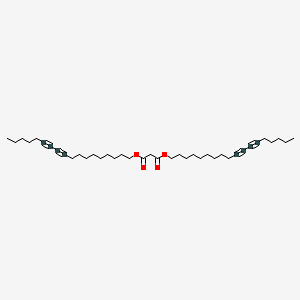
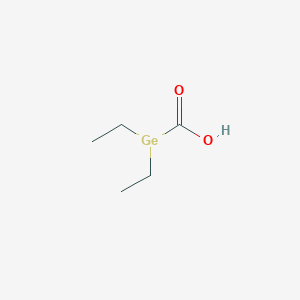
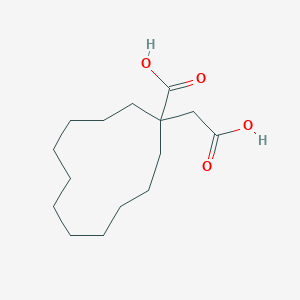
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
